ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate
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Overview
Description
Ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate is a synthetic organic compound that belongs to the class of cyclohexadiene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexa-1,3-diene and ethyl chloroformate.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.
Formation of Carboxylate Ester: The protected amino compound is then reacted with ethyl chloroformate to form the carboxylate ester.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and the use of automated systems ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-5-amino-1,3-cyclohexadiene-1-carboxylate: Lacks the Boc protection group.
Methyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The Boc protection group provides stability during synthetic transformations, making it a valuable intermediate in organic synthesis.
Biological Activity
Ethyl (S)-5-((tert-butoxycarbonyl)amino)cyclohexa-1,3-diene-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, biological mechanisms, and therapeutic implications, supported by relevant data tables and research findings.
Structure and Properties
The compound features a cyclohexadiene moiety with a tert-butoxycarbonyl (BOC) protecting group on the amino group. This unique structure contributes to its reactivity and potential biological applications. The molecular formula is C14H21NO4, with a molecular weight of 267.32 g/mol.
Synthesis Methods
Several methods have been developed for synthesizing this compound. These methods highlight the compound's versatility and potential for modification:
Synthesis Method | Description |
---|---|
Method A | Utilizes cyclohexadiene derivatives as starting materials. |
Method B | Involves coupling reactions with BOC-protected amines. |
Method C | Employs multi-step synthesis involving intermediates. |
Research indicates that compounds with similar structural features may influence various biological pathways. This compound may act as an inhibitor or modulator in specific enzymatic pathways due to its reactive diene system. Preliminary studies suggest that it could interact with cellular targets involved in cancer cell proliferation and apoptosis.
Case Studies and Research Findings
- HSET Inhibition : A study explored the inhibition of HSET (KIFC1), a mitotic kinesin crucial for centrosome clustering in cancer cells. Compounds structurally related to this compound showed micromolar to nanomolar potency in inhibiting HSET activity, leading to increased multipolarity in mitotic spindles of centrosome-amplified cancer cells .
- Cell Viability Assays : In vitro assays using human cancer cell lines demonstrated that derivatives of the compound exhibited varying degrees of cytotoxicity. For instance, compounds similar in structure were tested at concentrations ranging from 1 to 25 µM, revealing significant effects on cell viability at higher concentrations .
- Structure-Activity Relationships (SAR) : Analysis of SAR indicates that modifications to the BOC group or the diene system can significantly affect biological activity. Compounds lacking the BOC protection often displayed enhanced reactivity and biological interactions .
Therapeutic Implications
Given its structural properties and preliminary biological activity data, this compound has potential applications in drug development, particularly in oncology. Its ability to modulate key cellular processes positions it as a candidate for further investigation.
Properties
Molecular Formula |
C14H21NO4 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
ethyl (5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C14H21NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h6-8,11H,5,9H2,1-4H3,(H,15,17)/t11-/m1/s1 |
InChI Key |
UJCYEFNBDQEBSX-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C[C@H](C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=CC(C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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